molecular formula C13H12ClNO3S B041265 N-(5-chloro-2-phenoxyphenyl)methanesulfonamide CAS No. 55688-33-0

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

Cat. No.: B041265
CAS No.: 55688-33-0
M. Wt: 297.76 g/mol
InChI Key: GZIRUZRHOISJLG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(4-chloro-2-phenoxyphenyl)methanesulfonamide
  • N-(5-bromo-2-phenoxyphenyl)methanesulfonamide
  • N-(5-chloro-2-phenoxyphenyl)ethanesulfonamide

These compounds share similar structural features but differ in their substituents or functional groups, which can affect their chemical properties and biological activities. This compound is unique due to its specific combination of a chloro and phenoxy group, which contributes to its distinct reactivity and applications .

Biological Activity

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H14ClNO3S
  • Molecular Weight : 295.76 g/mol
  • Functional Groups : Sulfonamide, phenoxy group, and chlorinated phenyl ring.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
  • Analgesic Effects : Its analgesic properties have been demonstrated in various pain models, suggesting a potential use in pain management.

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

  • Bacterial Inhibition : It shows activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

This compound has been explored for its anticancer properties:

  • COX-2 Inhibition : By inhibiting COX-2, the compound may reduce tumor growth and metastasis in cancer models .
  • Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on COX Inhibition :
    • Researchers demonstrated that the compound effectively inhibits COX-2 activity, leading to decreased prostaglandin synthesis in cancerous tissues. This inhibition correlates with reduced tumor growth in animal models .
  • Inflammation Model :
    • In a rat model of adjuvant arthritis, the compound exhibited significant anti-inflammatory effects with a low incidence of gastrointestinal toxicity compared to traditional NSAIDs .
  • Antimicrobial Evaluation :
    • A series of tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism
Anti-inflammatorySignificantCOX inhibition, reduction of cytokines
AnalgesicModeratePain pathway modulation
AntimicrobialBroad-spectrumBacterial growth inhibition
AnticancerEffective in vitroCOX inhibition, reduced cell proliferation

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRUZRHOISJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359562
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55688-33-0
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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